molecular formula C11H14O5 B14314061 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal CAS No. 110892-93-8

2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal

Cat. No.: B14314061
CAS No.: 110892-93-8
M. Wt: 226.23 g/mol
InChI Key: VLLVWXIEOKYKKS-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 2 and 6 positions, and a hydroxypropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal typically involves the reaction of 2,6-dimethoxyphenol with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethoxyphenol and glycidol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired hydroxypropanal compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-Dimethoxyphenoxy)-3-oxopropanal or 2-(2,6-Dimethoxyphenoxy)-3-carboxypropanal.

    Reduction: Formation of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features may impart specific biological activities, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer backbones can enhance material performance, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and aldehyde groups allows for potential interactions through hydrogen bonding or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethoxyphenoxy)ethanol
  • 2-(2,6-Dimethoxyphenoxy)acetic acid
  • 2-(2,6-Dimethoxyphenoxy)acetaldehyde

Uniqueness

Compared to similar compounds, 2-(2,6-Dimethoxyphenoxy)-3-hydroxypropanal possesses a unique combination of functional groups that confer distinct reactivity and potential applications. The presence of both hydroxy and aldehyde groups allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a versatile intermediate for the synthesis of complex molecules, with applications ranging from organic synthesis to medicinal chemistry and materials science. Further research into its properties and applications can unlock new opportunities for innovation and development.

Properties

CAS No.

110892-93-8

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2,6-dimethoxyphenoxy)-3-hydroxypropanal

InChI

InChI=1S/C11H14O5/c1-14-9-4-3-5-10(15-2)11(9)16-8(6-12)7-13/h3-6,8,13H,7H2,1-2H3

InChI Key

VLLVWXIEOKYKKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)OC(CO)C=O

Origin of Product

United States

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